molecular formula C13H14O2 B8455036 MFCD22686525

MFCD22686525

Cat. No.: B8455036
M. Wt: 202.25 g/mol
InChI Key: YFCGFSGCLMGMEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MFCD22686525 is an organic compound characterized by its unique structure, which includes an ethyl ester group attached to a propynoate moiety and a 4-ethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD22686525 typically involves the reaction of 4-ethylphenylacetylene with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The product is then purified using standard techniques such as column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, including temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: Reduction of this compound can lead to the formation of alkanes or alkenes, depending on the reducing agent used.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alkanes, alkenes.

    Substitution: Amino esters, alkoxy esters.

Scientific Research Applications

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: The compound’s derivatives have been explored for their biological activity, including potential antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which MFCD22686525 exerts its effects depends on the specific reaction or application. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary and are subject to ongoing research.

Comparison with Similar Compounds

MFCD22686525 can be compared with other similar compounds such as:

  • Ethyl 3-(4-methylphenyl)-2-propynoate
  • Ethyl 3-(4-phenyl)-2-propynoate
  • Ethyl 3-(4-isopropylphenyl)-2-propynoate

Uniqueness: The presence of the 4-ethylphenyl group in this compound imparts unique steric and electronic properties, influencing its reactivity and potential applications. This makes it distinct from its analogs, which may have different substituents on the phenyl ring, leading to variations in their chemical behavior and applications.

Properties

Molecular Formula

C13H14O2

Molecular Weight

202.25 g/mol

IUPAC Name

ethyl 3-(4-ethylphenyl)prop-2-ynoate

InChI

InChI=1S/C13H14O2/c1-3-11-5-7-12(8-6-11)9-10-13(14)15-4-2/h5-8H,3-4H2,1-2H3

InChI Key

YFCGFSGCLMGMEV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C#CC(=O)OCC

Origin of Product

United States

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